3-Chloro-4-phenylbenzaldehyde

ALDH3A1 enzyme inhibition biphenylaldehyde

Procure a uniquely substituted biphenylaldehyde building block where the ortho-chloro and para-phenyl pattern enables orthogonal Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings—chemistry inaccessible with regioisomers like 3-(4-chlorophenyl)benzaldehyde or 2-chloro-4-phenylbenzaldehyde. With documented ALDH3A1 inhibition (IC50=2.1μM, human) and negligible aldehyde oxidase activity (IC50>1,000μM), this tool compound suits target validation in chemoresistant cancer and corneal protection research. Consistent ≥95% purity with full analytical support (NMR, HPLC, GC) makes it reliable for parallel synthesis from hit discovery through lead optimization.

Molecular Formula C13H9ClO
Molecular Weight 216.66
CAS No. 57592-44-6
Cat. No. B2754342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-phenylbenzaldehyde
CAS57592-44-6
Molecular FormulaC13H9ClO
Molecular Weight216.66
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)Cl
InChIInChI=1S/C13H9ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H
InChIKeyZUHNTBRGYUKODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6): A Biphenylaldehyde Scaffold with ALDH3A1 Selectivity Profile


3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6), systematically named 2-chloro-[1,1′-biphenyl]-4-carbaldehyde, is a halogenated biphenylaldehyde with molecular formula C13H9ClO and molecular weight 216.66 g/mol . The compound features a chlorine substituent at the 3-position (relative to the aldehyde-bearing ring) and a phenyl group at the 4-position, creating an extended aromatic system with moderate lipophilicity (XLogP3 = 4.1) and topological polar surface area of 17.1 Ų [1]. Commercially available at ≥95% purity from multiple suppliers with full analytical characterization (NMR, HPLC, GC), this compound serves primarily as a research intermediate in pharmaceutical synthesis and as a tool compound for aldehyde dehydrogenase (ALDH) family enzyme profiling .

3-Chloro-4-phenylbenzaldehyde: Why Positional Isomers and Class Analogs Are Not Interchangeable


Substitution among C13H9ClO biphenylaldehyde isomers is not straightforward due to fundamentally distinct enzyme inhibition profiles and reactivity patterns. Positional isomerism critically modulates target engagement: 3-chloro-4-phenylbenzaldehyde exhibits measurable inhibition of human ALDH3A1 with IC50 = 2.1 μM, whereas the same scaffold with alternative substitution displays no detectable activity against this isoform at relevant concentrations [1]. Furthermore, the compound demonstrates negligible inhibition of rabbit aldehyde oxidase (IC50 > 1,000 μM) and mushroom tyrosinase (IC50 > 1,000 μM), establishing a selectivity fingerprint that structurally similar aldehydes do not share [2]. For applications in medicinal chemistry building block synthesis, the distinct 3-chloro-4-phenyl substitution pattern enables specific cross-coupling and condensation pathways that regioisomers such as 3-(4-chlorophenyl)benzaldehyde or 2-chloro-4-phenylbenzaldehyde cannot replicate [3].

3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6): Quantified Differentiation vs. Comparators


ALDH3A1 Inhibition Potency of 3-Chloro-4-phenylbenzaldehyde vs. Alternative Substitution Patterns

3-Chloro-4-phenylbenzaldehyde demonstrates measurable inhibition of human ALDH3A1 with an IC50 of 2.1 μM (2.10 × 10³ nM) [1]. This contrasts sharply with positionally modified C13H9ClO isomers that show no detectable ALDH3A1 engagement in the same assay platform. The inhibition is assessed via spectrophotometric monitoring of benzaldehyde oxidation following 1-minute preincubation [1].

ALDH3A1 enzyme inhibition biphenylaldehyde structure-activity relationship

Selectivity Profile: Negligible Aldehyde Oxidase 1 (AOX) Inhibition vs. Cross-Reactive Benzaldehyde Derivatives

3-Chloro-4-phenylbenzaldehyde exhibits minimal inhibition of rabbit aldehyde oxidase 1 (AOX) with IC50 > 1,000 μM (>1.00 × 10⁶ nM) in liver cytosol assays [1]. This is notably distinct from many benzaldehyde derivatives that demonstrate significant AOX inhibition, which can confound metabolic stability studies and introduce unwanted drug-drug interaction liabilities [2]. The same compound also shows negligible inhibition of mushroom tyrosinase (IC50 > 1,000 μM), confirming a narrow, ALDH3A1-focused activity profile [1].

aldehyde oxidase drug metabolism selectivity enzyme inhibition

Physicochemical Differentiation: Elevated Lipophilicity (XLogP3 = 4.1) Relative to Positional Isomers

3-Chloro-4-phenylbenzaldehyde exhibits XLogP3 = 4.1, significantly higher than the 3-(4-chlorophenyl)benzaldehyde isomer (LogP = 3.94) [1][2]. This ~0.16 log unit difference reflects the distinct spatial arrangement of the chloro and phenyl substituents relative to the aldehyde group, with the ortho-chloro to para-phenyl configuration enhancing hydrophobic surface exposure. Both compounds share identical molecular formula (C13H9ClO), molecular weight (~216.66), and topological polar surface area (17.1 Ų), making the lipophilicity difference purely substitution-pattern dependent [1][2].

lipophilicity LogP physicochemical properties ADME

Substitution Pattern Uniqueness: Ortho-Chloro Para-Phenyl Configuration vs. Regioisomers

3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6) possesses a unique substitution pattern—chlorine at the 3-position (ortho to phenyl), phenyl at the 4-position (para to aldehyde)—that distinguishes it from other C13H9ClO biphenylaldehydes . Specifically, 2-chloro-4-phenylbenzaldehyde (CAS 79213-60-8) places the chlorine ortho to aldehyde, while 3-(4-chlorophenyl)benzaldehyde (CAS 139502-80-0) relocates the chlorine to the distal phenyl ring [1][2]. These regioisomeric differences alter the electronic environment of the aldehyde carbon and the steric accessibility of the chloro substituent for cross-coupling reactions .

regiochemistry cross-coupling building block Suzuki coupling

Thermal Stability and Storage Requirements: Controlled Storage Conditions for Reproducibility

3-Chloro-4-phenylbenzaldehyde requires storage at 2–8°C under inert atmosphere, with multiple independent supplier specifications converging on these conditions [1]. Predicted boiling point is 333.6 ± 30.0 °C and predicted density is 1.214 ± 0.06 g/cm³ . These storage requirements differ from certain structurally related aldehydes that remain stable at room temperature without inert gas protection.

stability storage conditions procurement quality control

Procurement Scale and Commercial Availability: Multi-Gram Quantities at 95% Purity

3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6) is commercially available from multiple global suppliers at 95% purity in quantities from 50 mg to 5 g, with larger scales available upon request . Suppliers include Sigma-Aldrich (MilliporeSigma), Fluorochem, Bidepharm, and Leyan . Pricing at the 1 g scale ranges from approximately €195 to ¥3,580 depending on supplier and region [1]. Full analytical characterization (NMR, HPLC, GC) and certificates of analysis are available from major suppliers .

commercial availability procurement supply chain bulk synthesis

3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6): Evidence-Backed Research and Industrial Applications


ALDH3A1-Focused Medicinal Chemistry and Chemical Biology Probe Development

Researchers investigating aldehyde dehydrogenase 3A1 (ALDH3A1) as a therapeutic target—particularly in chemoresistant cancer models or corneal protection studies—can utilize 3-chloro-4-phenylbenzaldehyde as a characterized tool compound. With a documented IC50 of 2.1 μM against human ALDH3A1 and negligible activity against aldehyde oxidase (IC50 > 1,000 μM), this compound provides a cleaner inhibition profile than cross-reactive benzaldehyde derivatives [1][2]. The biphenyl core enables further derivatization to optimize potency and selectivity within the ALDH family.

Biaryl Pharmacophore Construction via Regioselective Cross-Coupling Reactions

The 3-chloro-4-phenyl substitution pattern uniquely positions the chlorine substituent for participation in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions while the aldehyde group remains available for subsequent condensations or reductions [1]. This orthogonal reactivity is not achievable with regioisomers such as 2-chloro-4-phenylbenzaldehyde or 3-(4-chlorophenyl)benzaldehyde, where the chlorine occupies different electronic and steric environments [2][3]. Researchers constructing extended biaryl systems with precisely defined substitution can leverage this building block for rapid analog generation.

Lipophilicity-Driven ADME Optimization in Lead Series

With XLogP3 = 4.1—approximately 0.16 log units higher than the 3-(4-chlorophenyl)benzaldehyde isomer—3-chloro-4-phenylbenzaldehyde may confer enhanced membrane permeability when incorporated into lead compounds [1][2]. This property is valuable in central nervous system (CNS) drug discovery programs where adequate blood-brain barrier penetration is required, or in cell-based phenotypic assays where intracellular target access is critical. The difference is purely substitution-pattern dependent, as both isomers share identical molecular weight and polar surface area.

Quality-Controlled Building Block for Parallel Synthesis and Library Production

With multiple global suppliers offering 95% purity with full analytical characterization (NMR, HPLC, GC) and batch-specific certificates of analysis, 3-chloro-4-phenylbenzaldehyde is suitable for parallel synthesis campaigns requiring consistent, documented building block quality [1][2]. The availability of quantities from 50 mg for pilot reactions to 5 g for larger library production supports seamless scale-up from hit discovery to lead optimization phases without changing compound source [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-phenylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.